Cas no 1806628-55-6 (3-(2-Chloropropanoyl)-5-ethylmandelic acid)

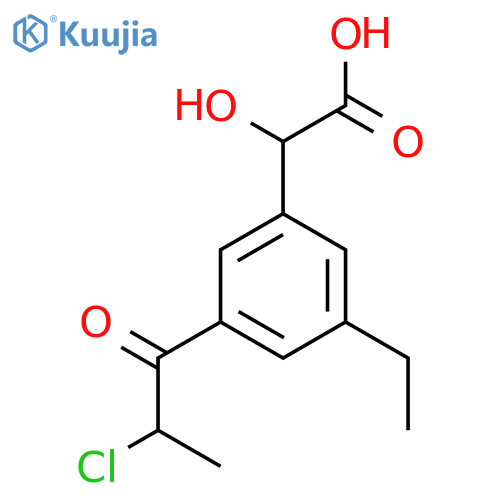

1806628-55-6 structure

商品名:3-(2-Chloropropanoyl)-5-ethylmandelic acid

CAS番号:1806628-55-6

MF:C13H15ClO4

メガワット:270.708803415298

CID:4939500

3-(2-Chloropropanoyl)-5-ethylmandelic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Chloropropanoyl)-5-ethylmandelic acid

-

- インチ: 1S/C13H15ClO4/c1-3-8-4-9(11(15)7(2)14)6-10(5-8)12(16)13(17)18/h4-7,12,16H,3H2,1-2H3,(H,17,18)

- InChIKey: VBFXPPNEYSPVRZ-UHFFFAOYSA-N

- ほほえんだ: ClC(C)C(C1C=C(C(C(=O)O)O)C=C(CC)C=1)=O

計算された属性

- せいみつぶんしりょう: 270.0658866 g/mol

- どういたいしつりょう: 270.0658866 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ぶんしりょう: 270.71

3-(2-Chloropropanoyl)-5-ethylmandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027567-1g |

3-(2-Chloropropanoyl)-5-ethylmandelic acid |

1806628-55-6 | 97% | 1g |

1,519.80 USD | 2021-06-17 |

3-(2-Chloropropanoyl)-5-ethylmandelic acid 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1806628-55-6 (3-(2-Chloropropanoyl)-5-ethylmandelic acid) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量